2-Methoxy-9-methyl-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-9-methyl-9H-purin-6-amine is a purine derivative with the chemical formula C7H9N5O This compound is known for its unique structure, which includes a methoxy group at the 2-position and a methyl group at the 9-position of the purine ring
Vorbereitungsmethoden
The synthesis of 2-Methoxy-9-methyl-9H-purin-6-amine typically involves the reaction of 2-chloro-9-methyl-9H-purin-6-amine with methanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
2-Methoxy-9-methyl-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced purine derivatives.
Substitution: The methoxy group at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-Methoxy-9-methyl-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to purine receptors and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of nucleic acid synthesis and cell proliferation, which is particularly relevant in its antineoplastic and antimicrobial activities .
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-9-methyl-9H-purin-6-amine can be compared with other similar purine derivatives, such as:
9-Methyl-9H-purin-6-amine: Lacks the methoxy group at the 2-position, resulting in different chemical reactivity and biological activity.
2-Chloro-9-methyl-9H-purin-6-amine:
2-Hydroxy-9-methyl-9H-purin-6-amine: The hydroxy group at the 2-position provides different hydrogen bonding interactions and tautomeric equilibria compared to the methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61494-91-5 |
---|---|
Molekularformel |
C7H9N5O |
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
2-methoxy-9-methylpurin-6-amine |
InChI |
InChI=1S/C7H9N5O/c1-12-3-9-4-5(8)10-7(13-2)11-6(4)12/h3H,1-2H3,(H2,8,10,11) |
InChI-Schlüssel |
CZVNWPMUKQGDDC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C(N=C(N=C21)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.